molecular formula C8H8F3NS B13464465 Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- CAS No. 183945-54-2

Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-

Cat. No.: B13464465
CAS No.: 183945-54-2
M. Wt: 207.22 g/mol
InChI Key: KYTGREIWAGIICV-UHFFFAOYSA-N
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Description

"Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-" is an aromatic amine derivative featuring a benzene ring substituted with a methyl group at position 3 and a trifluoromethylthio (–SCF₃) group at position 4.

The –SCF₃ group enhances lipophilicity and metabolic stability, making such compounds candidates for agrochemical or pharmaceutical intermediates. However, explicit data on its biological activity or commercial use remains unverified in the available literature.

Properties

CAS No.

183945-54-2

Molecular Formula

C8H8F3NS

Molecular Weight

207.22 g/mol

IUPAC Name

3-methyl-4-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C8H8F3NS/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3

InChI Key

KYTGREIWAGIICV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Nitration of 2-Trifluoromethyl Toluene

  • Starting material: 2-trifluoromethyl toluene (simple, inexpensive, commercially available).
  • Nitrating agents: Nitric acid, sodium nitrate, potassium nitrate (alone or in combination).
  • Solvents: Dichloromethane, dichloroethane, chloroform, acetic acid, sulfuric acid.
  • Conditions: Cooling to 0 to 10 °C during addition of nitrating agent, reaction temperature maintained between 0–60 °C.
  • Reaction: Electrophilic aromatic substitution to yield 4-nitro-2-trifluoromethyl toluene.
  • Work-up: Quenching in ice water, extraction with organic solvents, vacuum distillation or recrystallization.
  • Yield: Up to 94% (crude product used directly in next step).

Reduction of 4-Nitro-2-trifluoromethyl Toluene

  • Reducing agents: Iron powder with ammonium chloride, palladium on carbon under hydrogen atmosphere, zinc powder, stannous chloride, Raney nickel.
  • Solvents: Methanol, ethanol, isopropanol, tetrahydrofuran, water.
  • Conditions: Hydrogenation at 0.5 MPa H₂, 10–80 °C for 2–36 hours, or reflux with iron powder.
  • Purification: Vacuum distillation, recrystallization, salt formation (e.g., hydrochloride).
  • Yield: 56–61% with >98% purity.

Table 1: Summary of Nitration and Reduction Conditions for Intermediate

Step Reagents/Conditions Solvent(s) Temp (°C) Yield (%) Purity (%) Notes
Nitration 2-trifluoromethyl toluene + HNO₃/H₂SO₄ (nitrating mix) DCM, DCE, AcOH, H₂SO₄ 0–60 94 Crude Cooling during addition critical
Reduction Fe powder + NH₄Cl or Pd/C + H₂ MeOH, EtOH, iPrOH, H₂O 10–80 56–61 >98 Hydrogenation or chemical reduction

Synthesis of 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-Benzenamine

This compound is closely related to the query compound and involves further functionalization of the trifluoromethylated phenylamine with a methyl-imidazole substituent.

Nucleophilic Aromatic Substitution / Coupling

  • Starting materials: 3-bromo-5-trifluoromethyl-phenylamine and 4-methyl-1H-imidazole.
  • Catalysts: Copper(I) iodide, palladium complexes.
  • Bases: Potassium phosphate, tripotassium phosphate, sodium hydride, potassium carbonate.
  • Solvents: n-Butanol, dipolar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), dimethylacetamide (DMA).
  • Conditions: Heating to reflux or 100–150 °C, inert atmosphere (argon or nitrogen), reaction times 0.5–26 hours.
  • Additives: 8-hydroxyquinoline as ligand in copper catalysis.
  • Work-up: Filtration, washing with solvents (toluene, acetone), activated charcoal treatment, recrystallization from ethanol.
  • Yield: Approximately 50% isolated yield of hydrochloride salt.
  • Purity: >98% by HPLC.

Salt Formation and Purification

  • Conversion of free base to hydrochloride salt by treatment with hydrochloric acid in organic solvent.
  • Filtration and washing with cold toluene/acetone mixture.
  • Drying under vacuum at 90 °C.

Alternative Synthetic Routes and Improvements

  • Use of microwave heating and continuous flow reactors to reduce reaction time and decomposition.
  • Safer reagents and milder bases (e.g., sodium hydride in NMP) to improve yield and cleaner reaction profiles.
  • Arylamination with diphenylimine and palladium catalysts as an alternative to direct coupling.
  • Use of recrystallization from heptane or ethanol for intermediate and final product purification.

Summary Table of Key Preparation Steps for Target Compound

Step No. Reaction Type Starting Material(s) Reagents/Catalysts Conditions Yield (%) Notes
1 Nitration 2-trifluoromethyl toluene HNO₃, H₂SO₄, NaNO₃/KNO₃ 0–60 °C, 1–4 h ~94 Cooling critical during addition
2 Reduction 4-nitro-2-trifluoromethyl toluene Fe powder + NH₄Cl or Pd/C + H₂ 10–80 °C, 2–36 h 56–61 Hydrogenation preferred for purity
3 Coupling (N-arylation) 3-bromo-5-trifluoromethyl-phenylamine + 4-methyl-1H-imidazole CuI + 8-hydroxyquinoline + K₃PO₄ Reflux in n-butanol, 26 h ~50 Ligand and base critical for yield
4 Salt formation & purification Free base of coupled product HCl in organic solvent 0–5 °C, 0.5 h - Improves isolation and stability

Research Findings and Industrial Relevance

  • The described processes are scalable and suitable for industrial production , featuring common reagents and solvents.
  • The two-step nitration-reduction route to the key intermediate is simple, cost-effective, and reproducible.
  • Coupling reactions employ transition metal catalysis with well-established ligands and bases, achieving regioselective substitution.
  • Formation of hydrochloride salts enhances the purity, stability, and ease of handling of the final product.
  • Reaction optimization includes temperature control, solvent choice, and catalyst loading to maximize yield and minimize impurities.
  • The methods avoid precious metal catalysts where possible and focus on environmentally friendly and safer reagents .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.

Scientific Research Applications

Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- exerts its effects involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related benzenamine derivatives with trifluoromethyl, nitro, and sulfur-containing substituents. Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (K) Applications/Notes
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- Not available C₈H₈F₃NS ~207.22 (estimated) 3-CH₃, 4-SCF₃ N/A Hypothesized agrochemical intermediate
3-[(Trifluoromethyl)thio]aniline 369-68-6 C₇H₆F₃NS 193.08 3-SCF₃ N/A Intermediate in organic synthesis
Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine) 1582-09-8 C₁₃H₁₆F₃N₃O₄ 335.28 2,6-NO₂, 4-CF₃, N,N-dipropyl N/A Herbicide
Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine) 55283-68-6 C₁₃H₁₄F₃N₃O₄ 333.26 2,6-NO₂, 4-CF₃, N-ethyl-N-allyl N/A Herbicide
3-(Trifluoromethyl)benzenamine 98-16-8 C₇H₆F₃N 161.12 3-CF₃ 460.2 Intermediate in pharmaceuticals
4-(Trifluoromethyl)benzenamine 455-14-1 C₇H₆F₃N 161.12 4-CF₃ N/A Polymer synthesis

Key Comparative Analysis

  • Substituent Effects: Trifluoromethylthio (–SCF₃) vs. Trifluoromethyl (–CF₃): The –SCF₃ group in the target compound increases lipophilicity (logP) compared to –CF₃-substituted analogues (e.g., 3- or 4-CF₃ benzenamine). This property may enhance membrane permeability in biological systems but could reduce aqueous solubility . Nitro (–NO₂) vs. Thio (–S–) Groups: Herbicides like trifluralin and ethalfluralin rely on nitro groups for electron withdrawal, facilitating radical-mediated herbicidal activity. In contrast, the –SCF₃ group in the target compound may confer resistance to enzymatic degradation, extending environmental persistence .
  • Boiling points for trifluoromethylbenzenamines (e.g., 460.2 K for 3-CF₃ isomer ) suggest that the target compound’s boiling point would exceed 470 K due to additional molecular weight from the –SCF₃ group.
  • Applications: Agrochemicals: While nitro-substituted analogues (trifluralin, ethalfluralin) are established herbicides, the target compound’s –SCF₃ group may shift its mode of action, possibly targeting sulfur-dependent enzymes in pests . Pharmaceuticals: The –SCF₃ group is increasingly utilized in drug design for its metabolic stability.

Research Findings and Data Gaps

  • Toxicity and Safety: No explicit data on the target compound’s toxicity is available. However, trifluoromethylthio compounds are known to generate reactive metabolites (e.g., sulfoxides) under oxidative conditions, necessitating further toxicological evaluation .
  • Synthetic Feasibility: describes the synthesis of a thienopyrimidin-4-amine derivative with a trifluoromethylbenzyl group, suggesting that similar strategies (e.g., SNAr reactions) could be adapted for the target compound .

Biological Activity

Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features, including a trifluoromethyl group and a sulfur-containing moiety. These characteristics can significantly influence its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is C11H10F3NSC_{11}H_{10}F_3NS. Its structure is characterized by:

  • A trifluoromethyl group which enhances lipophilicity and metabolic stability.
  • A sulfur-containing thioether which may play a role in biological interactions.

The presence of these groups suggests potential reactivity through electrophilic aromatic substitution and interactions with biological targets such as enzymes or receptors.

The biological activity of Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is largely attributed to its ability to interact with various molecular targets. The mechanism of action may involve:

  • Enzyme modulation : The compound may inhibit or activate specific enzymes through binding interactions.
  • Receptor interaction : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- exhibit antimicrobial properties. The presence of the amino group often correlates with increased activity against various bacterial strains. In vitro studies have shown that derivatives with sulfur functionalities can enhance antibacterial efficacy against resistant strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenamine derivatives. For instance, compounds with trifluoromethyl groups have demonstrated significant antiproliferative effects on cancer cell lines such as HeLa and MCF-7. Table 1 summarizes the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa7.01 ± 0.60Microtubule disassembly
Compound BMCF-714.31 ± 0.90Apoptosis induction
Benzenamine DerivativeNCIH4608.55 ± 0.35Enzyme inhibition

Case Studies

  • Electrophilic Trifluoromethylthiolation : A study demonstrated the selective electrophilic trifluoromethylthiolation of thiols using benzenamine derivatives, indicating their potential in synthesizing biologically active molecules .
  • Antiproliferative Activity : In a comparative study, benzenamine derivatives were synthesized and tested for their antiproliferative activities against several cancer cell lines. Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced activity compared to those with less polar substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- in laboratory settings?

  • Methodological Answer : The synthesis typically involves introducing the trifluoromethylthio (-SCF₃) group to a pre-functionalized aniline derivative. One approach is nucleophilic substitution using a thiolating agent like (trifluoromethyl)sulfenyl chloride (CF₃SCl) under inert conditions. For example, reacting 3-methyl-4-nitroaniline with CF₃SCl followed by catalytic hydrogenation to reduce the nitro group to an amine . Alternative routes may employ transition-metal catalysis for C–S bond formation.

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., using tools like ACD/Labs or Gaussian). The trifluoromethylthio group exhibits distinct ¹⁹F NMR shifts (~-40 to -45 ppm) .
  • Mass Spectrometry : Confirm the molecular ion peak (m/z 193.19 for C₇H₆F₃NS) and fragmentation patterns via high-resolution MS .
  • HPLC : Utilize reverse-phase chromatography (e.g., Newcrom R1 column) to assess purity, with mobile phases optimized for aromatic amines .

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